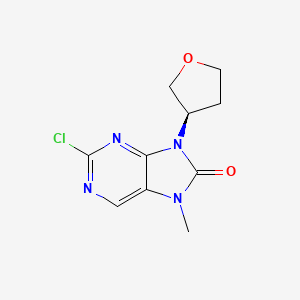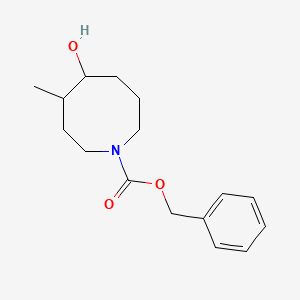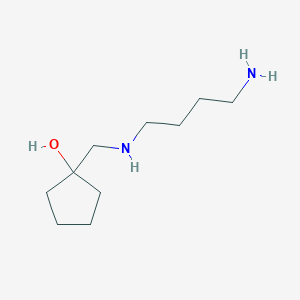
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H13ClN4·2HCl It is a derivative of piperidine and pyridazine, characterized by the presence of a chlorine atom on the pyridazine ring
Vorbereitungsmethoden
The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride typically involves a series of organic reactions. One common synthetic route starts with the chlorination of pyridazine, followed by the introduction of a piperidine moiety. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimization of these conditions to ensure scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloropyridazin-3-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-(6-Chloropyridazin-3-yl)piperidin-4-one:
1-(6-Chloropyridazin-3-yl)piperidin-4-amine: The non-dihydrochloride form of the compound, which may have different solubility and stability characteristics .
Eigenschaften
Molekularformel |
C9H15Cl3N4 |
|---|---|
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H13ClN4.2ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;;/h1-2,7H,3-6,11H2;2*1H |
InChI-Schlüssel |
AGHPQDAAGORKLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


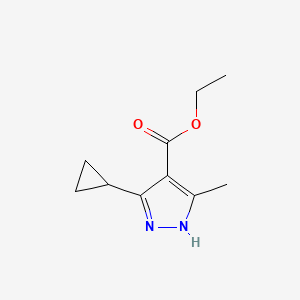
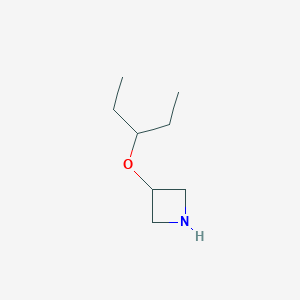

![1,1,1-Trifluoro-3-[(3-hydroxypropyl)amino]propan-2-ol](/img/structure/B13326508.png)




